molecular formula C8H8N2O3 B2428623 6-Nitro-2,3-dihydrobenzofuran-5-amine CAS No. 84594-78-5

6-Nitro-2,3-dihydrobenzofuran-5-amine

Cat. No.: B2428623
CAS No.: 84594-78-5
M. Wt: 180.163
InChI Key: BTYCNIIIWYDUOF-UHFFFAOYSA-N
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Description

6-Nitro-2,3-dihydrobenzofuran-5-amine is an organic compound with the molecular formula C8H8N2O3.

Mechanism of Action

Target of Action

It is known that benzofuran derivatives, to which this compound belongs, have been found to interact with various targets, including neurotransmitters such as dopamine, norepinephrine, and serotonin . These neurotransmitters play crucial roles in regulating mood, sleep, attention, and many other physiological processes.

Mode of Action

Some benzofuran derivatives are known to stimulate the impulse propagation mediated transmitter release of neurotransmitters . This suggests that 6-Nitro-2,3-dihydrobenzofuran-5-amine might interact with its targets and cause changes in neurotransmitter release, thereby affecting neuronal communication.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2,3-dihydrobenzofuran-5-amine typically involves the nitration of 2,3-dihydrobenzofuran followed by amination. One common method includes the nitration of 2,3-dihydrobenzofuran using nitric acid in the presence of sulfuric acid to introduce the nitro group at the 6-position. The resulting nitro compound is then subjected to reduction and subsequent amination to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2,3-dihydrobenzofuran-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Nitro-2,3-dihydrobenzofuran-5-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitro-2,3-dihydrobenzofuran
  • 6-Amino-2,3-dihydrobenzofuran
  • 2,3-Dihydrobenzofuran-5-amine

Uniqueness

6-Nitro-2,3-dihydrobenzofuran-5-amine is unique due to the presence of both nitro and amino groups on the benzofuran ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological effects .

Properties

IUPAC Name

6-nitro-2,3-dihydro-1-benzofuran-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c9-6-3-5-1-2-13-8(5)4-7(6)10(11)12/h3-4H,1-2,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYCNIIIWYDUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C21)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84594-78-5
Record name 6-Nitro-2,3-dihydrobenzofuran-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The product obtained in Step 4 (7.0 g, 31.5 mmol) and 2 mol/L H2SO4 solution (200 mL) were heated to reflux for 6 h. Then the reaction mixture was cooled to 0° C., filtered, washed with water, concentrated under vacuum and dried to obtain a product (4.0 g, 70%).
Name
product
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
70%

Synthesis routes and methods II

Procedure details

89 g of N-(6-nitro-2,3-dihydrobenzo[b]furan-5-yl)acetamide in 1 l of ethanol and 400 ml of hydrochloric acid is refluxed for 2 hours and concentrated. The residue is combined with 2 N sodium hydroxide solution/ethyl acetate, the aqueous phase is again extracted once with ethyl acetate, and the combined organic phases are concentrated, thus obtaining from ethyl acetate 66 g of 6-nitro-2,3-dihydrobenzo[b]furan-5-amine, mp 152° C.
Name
N-(6-nitro-2,3-dihydrobenzo[b]furan-5-yl)acetamide
Quantity
89 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A suspension of acetamide 193 (8.98 g, 40.4 mmol) and cHCl (50 mL) in EtOH (100 mL) was heated at reflux temperature for 2 h. The solution was cooled, carefully neutralized with aqueous NH3 solution, and the resulting precipitate filtered and dried to give nitroaniline 194 (7.27 g, 100%) as an orange solid: mp (H2O) 148-149° C.; 1H NMR δ 7.44 (s, 1H, H-7), 6.68 (t, J=1.2 Hz, 1H, H-4), 5.92 (br s, 2H, NH2), 4.54 (t, J=8.4 Hz, 2H, H-2), 3.18 (dt, J=8.4, 1.2 Hz, 2H, H-3); 13C NMR δ 151.8, 140.8, 139.0, 131.2, 114.4, 103.4, 71.2, 30.0. Anal. calcd for C8H8N2O3: C, 53.3; H, 4.5; N, 15.6. Found: C, 53.2; H, 4.5; N, 15.6%.
Name
acetamide
Quantity
8.98 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

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